N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrrolo[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with a suitable pyrrolo[2,3-D]pyrimidine precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-one, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-amine
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N4O/c1-19(9-11-3-5-12(20-2)6-4-11)15-13-7-8-16-14(13)17-10-18-15/h3-8,10H,9H2,1-2H3,(H,16,17,18) |
InChI Key |
YCQPETUDDKEKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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